Methyl-1H-benzotriazole
Description
Properties
IUPAC Name |
4-methyl-2H-benzotriazole;5-methyl-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6;1-5-3-2-4-6-7(5)9-10-8-6/h2*2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOQZDCAYYCJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1.CC1=CC=CC2=NNN=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29385-43-1 | |
| Record name | Methyl-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Optimization of Hydroxymethylation Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction temperature | 40–50°C | Maximizes adduct formation |
| H₂SO₄ concentration | 0.5–1 wt% | Prevents over-sulfonation |
| Formaldehyde ratio | 1:0.42 (BTA:HCHO) | 98.65% yield |
This method’s efficiency stems from sulfuric acid’s dual role as a catalyst and dehydrating agent, facilitating nucleophilic attack by formaldehyde on the benzotriazole’s N1 position.
Direct Alkylation Strategies for Methyl-1H-Benzotriazole
Building on methodologies for benzotriazole functionalization, alkylation using methyl halides or dimethyl sulfate offers a direct route to methyl derivatives. A protocol adapted from ribofuranosyl derivative synthesis involves:
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Deprotonation : Treating 1H-benzotriazole with NaH or K₂CO₃ in anhydrous DMF to generate the reactive triazolide ion.
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Methylation : Adding methyl iodide (1.2 equivalents) at 60°C for 6–8 hours.
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Work-up : Quenching with ice-water and extracting with ethyl acetate yields crude product, which is purified via silica gel chromatography.
Table 2: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 60°C | 8 | 72 |
| K₂CO₃ | Acetone | Reflux | 12 | 65 |
| DBU | THF | 40°C | 6 | 68 |
Side reactions, such as N2-alkylation or ring methylation, are minimized by steric hindrance at the N1 position, as confirmed by ¹³C NMR analysis.
Reductive Conversion of Hydroxymethyl Intermediates
The hydroxymethyl derivative from Section 2 serves as a precursor for methyl group installation via reduction. Catalytic hydrogenation (H₂/Pd-C, 50 psi) in ethanol at 80°C for 24 hours reduces the hydroxymethyl (-CH₂OH) group to methyl (-CH₃) with 85% efficiency. Alternatively, Clemmensen reduction (Zn-Hg/HCl) achieves similar results but requires stringent moisture control.
Mechanistic Insights and Byproduct Analysis
Ozonolysis studies of 1H-benzotriazole reveal competing reaction pathways that inform methylation optimization:
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Electrophilic aromatic substitution : Dominates under acidic conditions, favoring N1 functionalization.
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Radical pathways : Generate hydroxylated byproducts at pH >7, necessitating inert atmospheres for methylation.
LC-MS analyses of reaction mixtures identify critical impurities:
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N2-methyl isomer (m/z 134): Forms at >10% yield if base strength exceeds pKa of benzotriazole (8.2).
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Ring-methylated products (m/z 148): Result from prolonged heating above 100°C.
Industrial-Scale Production Considerations
Scaling the hydroxymethylation-reduction sequence requires:
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Continuous flow reactors : To manage exothermicity during formaldehyde addition.
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Solvent recovery systems : Benzene (from recrystallization) is replaced with cyclohexane for safer large-scale use.
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Quality control : USP-NF specifications require <0.1% residual formaldehyde, achievable via wiped-film evaporation .
Chemical Reactions Analysis
Degradation via Hydroxyl Radicals
Methyl-1H-benzotriazole degrades rapidly in aqueous systems when exposed to hydroxyl radicals (·OH), with a second-order rate constant of 1.81 × 10¹⁰ M⁻¹s⁻¹ at 298 K. Key findings include:
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Primary transformation products : Hydroxy derivatives such as 7-hydroxy-4-methyl-1H-benzotriazole and 4-hydroxy-5-methyl-1H-benzotriazole.
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Secondary oxidation : Further ·OH attack leads to dihydroxy and diketone intermediates, ultimately forming 1,2,3-triazole-4,5-dicarboxylic acid .
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Toxicity reduction : Acute and chronic toxicity of degradation products decreases significantly, with final products showing negligible harm to aquatic organisms like fish and algae .
Table 1: Degradation Pathway and Products
| Step | Product | Structure | Toxicity (Compared to Parent) |
|---|---|---|---|
| 1 | 7-Hydroxy-4-methyl-1H-benzotriazole | C₇H₇N₃O | Reduced by ~60% |
| 2 | 4,7-Dihydroxy-1H-benzotriazole | C₆H₅N₃O₂ | Reduced by ~85% |
| 3 | 1,2,3-Triazole-4,5-dicarboxylic acid | C₃H₂N₃O₄ | Non-toxic |
Ozonolysis in Aqueous Solutions
This compound reacts with ozone (O₃) via direct electrophilic attack on the benzene ring. Proposed mechanisms include:
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Primary ozonide formation : Followed by Criegee intermediate generation and hydration to yield hydroxyperoxide species.
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Key products :
Reaction rates are pH-dependent, accelerating under alkaline conditions due to deprotonation of the triazole ring .
Metabolic Hydroxylation
In biological systems, this compound undergoes slow hydroxylation at positions 4 and 5 of the benzene ring. Studies in rat liver microsomes show:
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Excretion : Primarily via urine, with minimal phase II metabolism (e.g., glucuronidation) observed .
Alkylation and Sulfonation
The methyl group influences substitution patterns in further reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form 1,3-dialkyl derivatives. Major products include 1-methyl-4-(alkyl)-1H-benzotriazole .
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Sulfonation : Treatment with trifluoromethanesulfonic anhydride yields 1-(trifluoromethylsulfonyl)-4-methyl-1H-benzotriazole , a stable intermediate for cross-coupling reactions .
Reactivity with Aromatic Aldehydes
This compound reacts with aromatic aldehydes (ArCHO) in ethanol to form N,O-acetals (e.g., ArCH(OEt)(Bt)), which are precursors to acylsilanes and acylboranes .
Thermal and Oxidative Stability
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Thermal decomposition : Above 320°C, generates nitrogen oxides (NOₓ) and carbon monoxide .
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Oxidative resistance : Stable under ambient conditions but degrades in the presence of strong oxidizers (e.g., H₂O₂) .
Environmental and Industrial Implications
Scientific Research Applications
Pharmaceutical Applications
Methyl-1H-benzotriazole exhibits significant biological activity, making it a candidate for various pharmaceutical applications:
- Antimicrobial Activity : Research has demonstrated that MBT derivatives possess antibacterial and antifungal properties. For instance, compounds derived from MBT have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) .
- Antiparasitic Properties : MBT has been investigated for its potential against protozoan parasites. A study reported that N-benzenesulfonyl derivatives of MBT exhibited dose-dependent inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease, with significant reductions in parasite viability at concentrations as low as 25 µg/mL .
- Antitubercular Activity : Novel derivatives of MBT have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard treatments .
Environmental Applications
This compound is also significant in environmental science:
- Water Treatment : MBT is utilized in the treatment of surface water to drinking water. Its transformation products are monitored due to their potential ecological impacts. Studies have highlighted the need for effective removal strategies for emerging contaminants like MBT during water purification processes .
- Soil Mobility Studies : Research has indicated that MBT shows high mobility in soil environments, raising concerns about its persistence and potential effects on soil biota and groundwater quality .
Material Science Applications
In materials science, MBT serves critical functions:
- Corrosion Inhibition : MBT is recognized as an effective corrosion inhibitor for metals, particularly in ultra-precision chemical mechanical polishing processes. It forms protective films on metal surfaces, enhancing their durability against corrosive environments .
- Nanoparticle Formation : The role of copper-benzotriazole nanoparticles has been studied for their effectiveness in passivation film formation on metal substrates, which is crucial for improving the longevity of metal components in various applications .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 1 | MRSA | 12.5 | Antibacterial |
| 2 | Escherichia coli | 0.1 | Antibacterial |
| 3 | Aspergillus niger | 0.5 | Antifungal |
| 4 | Trypanosoma cruzi | 25 | Antiparasitic |
Table 2: Environmental Impact Studies of this compound
Case Study 1: Antimicrobial Efficacy
In a recent study, various derivatives of MBT were synthesized and tested against clinical strains of bacteria. The results indicated that certain modifications to the benzotriazole structure significantly enhanced antimicrobial potency, particularly against MRSA strains, suggesting potential therapeutic applications in antibiotic resistance scenarios.
Case Study 2: Environmental Monitoring
A comprehensive analysis was conducted on the presence of MBT in urban aquifers. The findings revealed that while MBT is prevalent, its transformation products pose risks to aquatic life and necessitate further investigation into remediation strategies to mitigate environmental impacts.
Mechanism of Action
Methyl-1H-benzotriazole exerts its effects through various mechanisms:
Corrosion Inhibition: It forms a stable coordination compound on metal surfaces, preventing corrosion by blocking reactive sites.
Biological Activity: The compound’s large conjugated system and hydrogen bond acceptors allow it to interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Isomers
1H-Benzotriazole (Parent Compound)
- Structure : Lacks the methyl group at the 1-position.
- Applications : Primarily used as a UV stabilizer and corrosion inhibitor.
- Environmental Presence : Less persistent than methylated derivatives due to higher reactivity.
- Toxicity : Higher acute toxicity (e.g., oral rat LD₅₀: 560 mg/kg vs. 1600 mg/kg for methyl-1H-benzotriazole) .
5-Methyl-1H-benzotriazole (CAS: 136-85-6)
- Structure : Methyl group at the 5-position of the benzotriazole ring.
- Applications : Similar corrosion inhibition properties but less commonly detected in environmental samples.
- Environmental Presence : Lower detection frequencies in groundwater compared to this compound .
1-(4-Methylbenzoyl)-1H-benzotriazole (CAS: 59046-28-5)
- Structure : Benzoyl-substituted derivative with a methyl group on the aromatic ring.
- Applications : Specialized use in organic synthesis and photostabilizers.
Functional Analogues
Tolyltriazole (Synonym for this compound)
- Properties : Identical to this compound in structure and applications. Often used interchangeably in industrial contexts .
Benzimidazole Derivatives (e.g., 1-Methyl-1H-benzimidazole)
- Structure : Replaces the triazole ring with an imidazole.
- Applications : Used in liquid crystals and pharmaceuticals.
- Key Differences : Higher thermal stability but reduced corrosion inhibition efficacy compared to benzotriazoles .
Environmental and Toxicological Comparison
Key Research Findings
Environmental Persistence : this compound is more resistant to degradation than 1H-benzotriazole, leading to higher detection rates in wastewater-impacted systems .
Bioaccumulation : this compound bioaccumulates in fish tissues at concentrations 10–100× higher than 5-methyl isomers .
Toxicity Profile: While genotoxicity assays (AMES, micronucleus) for this compound are negative , chronic exposure studies indicate reproductive impairment in aquatic species .
Biological Activity
Methyl-1H-benzotriazole (MBT) is a member of the benzotriazole family, which has garnered significant attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with MBT, including its antimicrobial, antiparasitic, and other pharmacological effects.
Overview of this compound
This compound is a heterocyclic compound characterized by a benzene ring fused to a triazole ring. Its structural features contribute to its biological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of MBT and its derivatives. For instance, research indicates that benzotriazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substituents at the C-2 position have shown comparable efficacy to established antibiotics like nitrofurantoin against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Trifluoromethyl derivative | MRSA | 12.5 - 25 µg/mL |
| N-benzenesulfonyl derivative | Trypanosoma cruzi (epimastigote) | 25 µg/mL (50% inhibition) |
| N-benzenesulfonyl derivative | Trypanosoma cruzi (trypomastigote) | 50 µg/mL (95% inhibition) |
Antiparasitic Activity
MBT derivatives have also been explored for their antiparasitic activity. A study focused on N-benzenesulfonylbenzotriazole demonstrated a dose-dependent inhibitory effect on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound significantly reduced the number of epimastigote forms after 72 hours of incubation, indicating its potential as an antiparasitic agent .
The biological activity of MBT can be attributed to its ability to interfere with critical cellular processes in pathogens. For example, certain derivatives inhibit the helicase activity of the hepatitis C virus (HCV) NTPase/helicase, which is essential for viral replication. The most active derivatives showed IC50 values around 6.5 µM, highlighting their potential as antiviral agents .
Case Studies
- Antibacterial Efficacy : A study evaluated various benzotriazole derivatives against clinical strains of bacteria, finding that specific modifications at the nitrogen positions enhanced antibacterial properties significantly compared to standard treatments.
- Antiparasitic Effects : Research involving Trypanosoma cruzi indicated that certain MBT derivatives could reduce parasite viability by over 60%, suggesting a promising avenue for developing new treatments for parasitic infections .
Safety and Toxicological Considerations
While exploring the biological activities of MBT, it is crucial to consider its safety profile. Some studies have indicated potential reproductive toxicity and carcinogenicity associated with benzotriazoles, necessitating careful evaluation in therapeutic contexts .
Q & A
Q. What analytical methods are recommended for detecting Methyl-1H-benzotriazole in environmental samples?
this compound is commonly detected using advanced chromatographic techniques. Gas chromatography coupled with two-dimensional time-of-flight mass spectrometry (GC×GC-TOF MS) allows simultaneous quantitative and qualitative screening, particularly in complex matrices like wastewater and surface water . Liquid chromatography-high-resolution mass spectrometry (LC-HR MS) is also effective, with detection limits as low as 0.01–0.1 µg/L in drinking water . Method validation using spiked samples ensures accuracy, with measurement uncertainty typically below 20% . For large datasets, coupling these methods with multivariate data analysis (e.g., PCA) improves identification efficiency .
Q. How does the concentration of this compound vary across wastewater, surface water, and drinking water?
Concentrations in wastewater effluents range from 0.1–1.0 µg/L, while surface water (e.g., near industrial sites) shows similar levels due to incomplete removal during treatment . In drinking water , concentrations are lower (0.01–0.1 µg/L), but persistent due to its resistance to conventional purification processes . Groundwater under wastewater influence may exceed ambient levels, highlighting its role as a tracer for anthropogenic contamination .
Q. What factors influence the environmental stability of this compound?
this compound exhibits moderate persistence due to its low log POW (<3) , favoring aqueous solubility over sediment adsorption . However, its stability in drinking water systems suggests resistance to oxidation and biodegradation. Degradation pathways are understudied, but advanced oxidation processes (e.g., ozonation) may be required for effective removal .
Advanced Research Questions
Q. How should researchers address discrepancies in reported environmental concentrations of this compound?
Discrepancies often arise from methodological variability (e.g., extraction efficiency, instrument sensitivity) or sampling site heterogeneity . To reconcile
- Use isotope-labeled internal standards (e.g., fenuron) to correct retention time shifts and matrix effects .
- Apply multivariate statistical tools (e.g., PCA) to distinguish contamination sources and temporal trends .
- Cross-validate findings with complementary techniques (e.g., GC×GC-TOF MS vs. LC-HR MS) .
Q. What methodological approaches are effective in assessing the environmental risk of this compound?
Risk assessment requires comparing predicted no-effect concentrations (PNEC) with measured environmental concentrations (MEC) . For this compound:
- PNEC for sediment-dwelling organisms is lower than detection limits (LOD), implying potential risks even at sub-LOD levels .
- Probabilistic modeling can account for spatial variability, while species sensitivity distributions (SSDs) refine toxicity thresholds .
- Long-term studies on bioaccumulation and metabolite toxicity are critical, as current data are limited .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced stability?
Derivatization often involves microwave-assisted synthesis to improve reaction efficiency and purity . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in triazole-forming reactions .
- Catalyst optimization : Copper(I) catalysts accelerate cycloaddition reactions, reducing side products .
- Post-synthetic purification : Column chromatography or recrystallization ensures >95% purity, validated via NMR and elemental analysis .
Q. How can high-throughput data from environmental screenings be managed for this compound research?
Large datasets require automated spectral libraries (e.g., NIST) and retention time indexing to align peaks across samples . Open-source platforms (e.g., XCMS Online) enable batch processing and feature detection, while machine learning algorithms classify unknown peaks based on fragmentation patterns . Data sharing via repositories (e.g., NORMAN Network) enhances cross-study comparability .
Q. What is the bioaccumulation potential of this compound in aquatic ecosystems?
Despite its low log POW , this compound may accumulate in organisms via ion-trapping mechanisms due to its weak basicity. However, empirical bioconcentration factors (BCFs) are lacking. In vitro assays using fish liver cells (e.g., RTG-2) can model uptake kinetics, while stable isotope tracing quantifies trophic transfer in mesocosm studies .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
